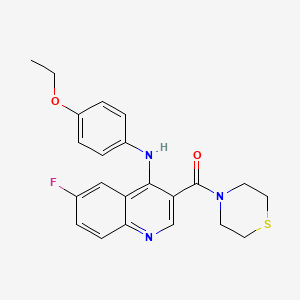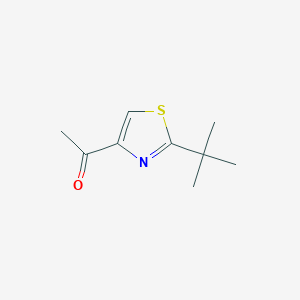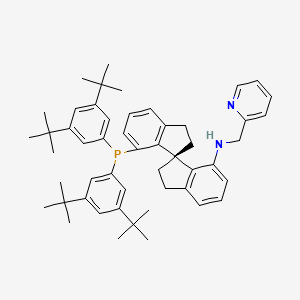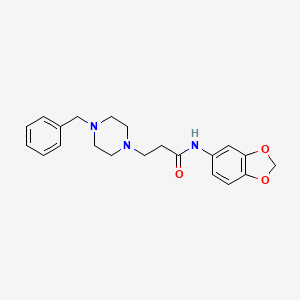
(4-((4-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without specific data or a detailed study on this compound, it’s difficult to provide an accurate analysis of its molecular structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As with the synthesis, without specific studies or data on this compound, it’s challenging to provide an accurate analysis of its chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Some general properties can be inferred from its structure, such as its likely solubility in organic solvents and its potential reactivity due to the presence of the amino and methanone groups .
Scientific Research Applications
Fluorescence Labeling and Sensing
One notable application of related fluorophore structures is in the field of fluorescence labeling and sensing. For instance, fluorophores like 6-methoxy-4-quinolone have been utilized for their strong fluorescence in a wide pH range of aqueous media, making them suitable as fluorescent labeling reagents. This property facilitates the detection and quantification of various biological substances, significantly benefiting biomedical analysis and research (Hirano et al., 2004).
Antitumor Activity
Compounds with structures similar to “(4-((4-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone” have shown potential in cancer research, especially in the synthesis and evaluation of their antitumor activities. For example, derivatives of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone have demonstrated significant inhibition on the proliferation of various cancer cell lines, indicating their potential as antitumor agents (Tang & Fu, 2018).
Anticancer and Antioxidant Activities
Novel derivatives bearing structural similarities have been synthesized and tested for their antioxidant and anticancer activities. These studies have unveiled compounds with enhanced activity against specific cancer cell lines, highlighting the therapeutic potential of such molecular structures in the treatment and management of cancer (I. Tumosienė et al., 2020).
Antibacterial Properties
In the search for new antibacterial agents, compounds with quinolone and naphthyridone cores, modified with various substituents including the (4-ethoxyphenyl)amino group, have demonstrated extremely potent activities against both Gram-positive and Gram-negative bacteria. This signifies their importance in developing new antibacterial strategies to combat resistant bacterial strains (Y. Kuramoto et al., 2003).
Synthetic Methods and Molecular Docking
Synthetic approaches to compounds with similar structural frameworks involve intricate methodologies that provide insights into their molecular structures and potential biological activities. Studies on synthesis, quantification, and molecular docking have explored the antiviral and antibacterial potentials of these compounds, offering a foundation for future drug development (M. FathimaShahana & A. Yardily, 2020).
Mechanism of Action
Target of Action
It’s worth noting that both quinoline and thiophene derivatives, which are part of the compound’s structure, have been associated with a variety of biological activities . Quinoline derivatives, for instance, have been used as scaffolds in drug discovery and play a significant role in medicinal chemistry . Thiophene derivatives, on the other hand, have been found to exhibit properties such as anticancer, anti-inflammatory, and antimicrobial activities .
Mode of Action
Quinoline derivatives are known to interact with various enzymes and receptors, influencing cellular processes . Similarly, thiophene derivatives can interact with different biological targets, leading to various cellular responses .
Biochemical Pathways
For instance, quinoline derivatives have been reported to inhibit phosphodiesterase 3 (PDE3), a key enzyme in the regulation of cardiac contractility . Thiophene derivatives, on the other hand, have been associated with various pharmacological properties, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The lipophilicity of a compound can influence its pharmacokinetic properties, including absorption and distribution
Result of Action
Given the biological activities associated with quinoline and thiophene derivatives, it can be inferred that this compound may have potential therapeutic effects .
Properties
IUPAC Name |
[4-(4-ethoxyanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-2-28-17-6-4-16(5-7-17)25-21-18-13-15(23)3-8-20(18)24-14-19(21)22(27)26-9-11-29-12-10-26/h3-8,13-14H,2,9-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIZYQRHKWCEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2456928.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2456930.png)

![2,4-dichloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2456934.png)
![7-cyclopropyl-5-((2,4-dichlorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456936.png)
![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2456938.png)
![2-[(3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B2456939.png)

![2-Chloro-1-(6,7,8,9-tetrahydropyrido[3,2-b]azepin-5-yl)propan-1-one](/img/structure/B2456945.png)
![N-(2-Aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide;hydrochloride](/img/no-structure.png)
